molecular structure of tert-butyl (3-mercaptopropyl)carbamate
molecular structure of tert-butyl (3-mercaptopropyl)carbamate
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of tert-Butyl (3-mercaptopropyl)carbamate
Executive Summary
tert-Butyl (3-mercaptopropyl)carbamate is a heterobifunctional linker molecule of significant interest to researchers in materials science, drug development, and synthetic chemistry. Its molecular architecture, featuring a terminal thiol (mercapto) group and a carbamate-protected amine (Boc group), provides two orthogonally reactive sites. This unique characteristic allows for sequential, controlled chemical modifications, making it an invaluable tool for conjugating molecules, functionalizing surfaces, and synthesizing complex chemical structures. This guide provides a detailed examination of its molecular properties, a validated synthesis protocol, characterization data, and a discussion of its primary applications, grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
The utility of tert-butyl (3-mercaptopropyl)carbamate is a direct consequence of its distinct molecular components. A thorough understanding of this structure is critical for its effective application.
Structural Analysis
The molecule can be deconstructed into three key functional units:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This moiety serves as a robust protecting group for the primary amine. The bulky tert-butyl group provides significant steric hindrance, rendering the nitrogen lone pair non-nucleophilic under a wide range of conditions, particularly basic and nucleophilic environments. Its primary advantage lies in its lability under acidic conditions, which cleanly cleaves the carbamate to reveal the primary amine as an ammonium salt.[1]
-
The Propyl Spacer: The three-carbon aliphatic chain provides a flexible and non-rigid linker between the two functional ends. This flexibility is crucial in applications such as bioconjugation, where it allows the attached moieties to adopt favorable spatial orientations for biological activity.
-
The Mercapto (Thiol) Group (-SH): The terminal thiol is a potent nucleophile and the primary reactive site for conjugation and surface anchoring. It is known for its high affinity for soft metals (e.g., gold) and its specific reactivity towards certain electrophiles like maleimides, making it ideal for targeted chemical ligation.
Physicochemical Data
The following table summarizes the key physicochemical properties of tert-butyl (3-mercaptopropyl)carbamate.
| Property | Value | Source(s) |
| CAS Number | 93472-93-6 | [2][3] |
| Molecular Formula | C₈H₁₇NO₂S | - |
| Molecular Weight | 191.29 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [4] |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, and alcohols. | [4][5] |
| Purity | Typically >96% | [3] |
Synthesis and Characterization
The synthesis of tert-butyl (3-mercaptopropyl)carbamate requires a strategy that selectively introduces the thiol group while the amine remains protected. The most common and reliable method involves the S-alkylation of a protected aminopropyl halide with a thiolating agent.
Synthetic Strategy and Workflow
The causality behind the chosen synthetic route is rooted in the differential reactivity of the precursor's functional groups. By first protecting the amine with a Boc group, subsequent nucleophilic substitution reactions can be directed specifically to the other end of the propyl chain without the risk of N-alkylation side reactions.
Caption: Synthetic workflow for tert-butyl (3-mercaptopropyl)carbamate.
Experimental Protocol: Synthesis
This protocol is a self-validating system, where successful isolation of the intermediate in Step 1 confirms the efficacy of the protection before proceeding to the more sensitive thiolation step.
Step 1: Synthesis of tert-Butyl (3-bromopropyl)carbamate [6]
-
Dissolve 3-bromopropylamine hydrobromide (1 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (TEA) (1.1 eq) to neutralize the hydrobromide salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in CH₂Cl₂ dropwise to the mixture while stirring.
-
Allow the reaction to stir overnight at room temperature.
-
Perform an aqueous workup by washing the organic layer sequentially with 1 M sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-Butyl (3-mercaptopropyl)carbamate
-
Dissolve the purified tert-butyl (3-bromopropyl)carbamate (1 eq) from Step 1 in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc) (1.2 eq) to the solution.
-
Heat the reaction mixture to approximately 60-70 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The resulting thioacetate intermediate is then dissolved in methanol, and a strong acid (e.g., concentrated HCl, 1 eq) is added to hydrolyze the thioester to the free thiol.
-
Stir for 1-2 hours at room temperature.
-
Neutralize carefully and extract the product into an organic solvent. After drying and concentration, the final product is obtained and can be purified if necessary.
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | δ (ppm, CDCl₃): ~4.7 (br s, 1H, NH ), ~3.2 (q, 2H, CH₂ -NHBoc), ~2.6 (q, 2H, CH₂ -SH), ~1.8 (quintet, 2H, -CH₂-CH₂ -CH₂-), ~1.45 (s, 9H, -C(CH₃ )₃), ~1.3 (t, 1H, SH ). The broad singlet for the NH proton and the triplet for the SH proton are characteristic. The 9H singlet at ~1.45 ppm is a definitive marker for the Boc group.[7] |
| ¹³C NMR | δ (ppm, CDCl₃): ~156 (C=O), ~79 (O-C (CH₃)₃), ~40 (-C H₂-NH), ~33 (-CH₂-C H₂-CH₂-), ~28 (-C(C H₃)₃), ~25 (-C H₂-SH). |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 191.29 g/mol . |
Reactivity and Applications in Drug Development
The core value of tert-butyl (3-mercaptopropyl)carbamate lies in the orthogonal reactivity of its two functional groups. The thiol can be reacted under conditions that leave the Boc group intact, and the Boc group can be removed under acidic conditions without affecting the thiol.
Application in Bioconjugation
This molecule is an exemplary linker for creating Antibody-Drug Conjugates (ADCs) or other protein-small molecule conjugates. The thiol group can be selectively reacted with maleimide-functionalized proteins, a common strategy in bioconjugation. Following this, the Boc group can be removed to unmask the amine, which is then available for coupling to a payload, such as a cytotoxic drug.
Caption: Bioconjugation workflow using the linker to create an ADC.
Use in Surface Functionalization and Materials Science
The thiol group provides a powerful and specific mechanism for anchoring the molecule to gold surfaces (e.g., nanoparticles, sensors) via the formation of a stable gold-sulfur bond. This creates a self-assembled monolayer (SAM) where the surface is decorated with Boc-protected amines. Subsequent deprotection exposes a field of primary amines, which can be used to immobilize proteins, DNA, or other molecules for diagnostic or materials science applications.
Safety and Handling
As with any reactive chemical, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as a skin and eye irritant.[8][9] Thiols may have a strong, unpleasant odor.
-
Handling Precautions: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent oxidation of the thiol group and exposure to moisture.[9]
Conclusion
tert-Butyl (3-mercaptopropyl)carbamate is more than a simple chemical; it is a sophisticated molecular tool that embodies the principles of selective reactivity and orthogonal protection. Its bifunctional nature, combining a stable yet removable Boc-protected amine with a highly reactive thiol group, provides chemists and drug developers with a versatile and reliable linker. Whether for conjugating sensitive biomolecules, designing advanced drug delivery systems, or engineering functionalized surfaces, a comprehensive understanding of its structure, synthesis, and reactivity is paramount to leveraging its full potential.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, October 28). Safety Data Sheet: tert-Butyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Arion, V. B., & Rapolti, E. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 91-120. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Sources
- 1. tert-Butyl (3-chloropropyl)carbamate, 116861-31-5 | BroadPharm [broadpharm.com]
- 2. 93472-93-6|tert-Butyl (3-mercaptopropyl)carbamate|BLD Pharm [bldpharm.com]
- 3. anaxlab.com [anaxlab.com]
- 4. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
